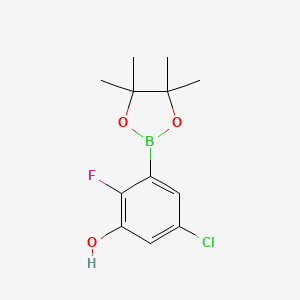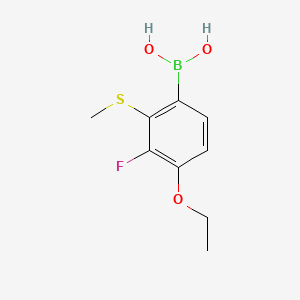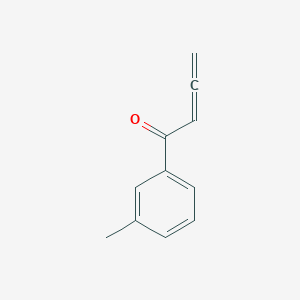![molecular formula C8H10N2O4S B14016934 3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid CAS No. 73541-87-4](/img/structure/B14016934.png)
3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid is a chemical compound that features a pyrimidine ring substituted with a methylsulfanyl group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid typically involves the reaction of a pyrimidine derivative with a thiol and a propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce hydroxyl derivatives.
科学研究应用
3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- (2,4-dioxo-1H-pyrimidin-6-yl)methylphosphonic acid
- 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
Uniqueness
3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the combination of the pyrimidine ring and the propanoic acid moiety contributes to its potential biological activities.
属性
CAS 编号 |
73541-87-4 |
|---|---|
分子式 |
C8H10N2O4S |
分子量 |
230.24 g/mol |
IUPAC 名称 |
3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-6-3-5(9-8(14)10-6)4-15-2-1-7(12)13/h3H,1-2,4H2,(H,12,13)(H2,9,10,11,14) |
InChI 键 |
AFNOLFUUKQPVMC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=O)NC1=O)CSCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)

![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
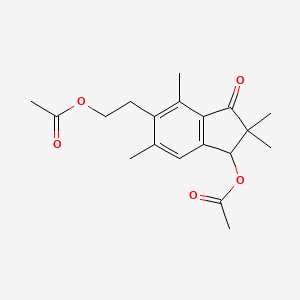
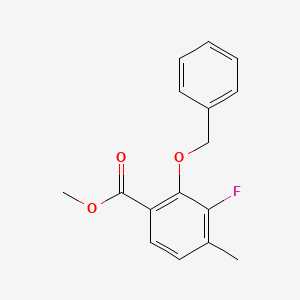

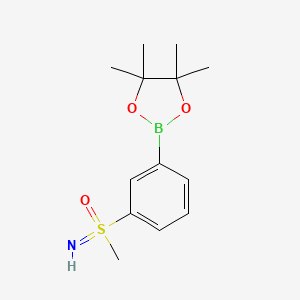
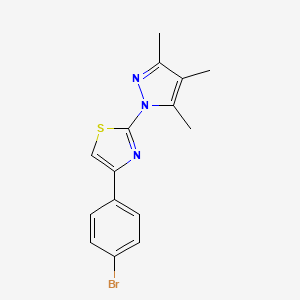
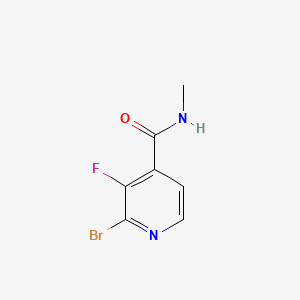
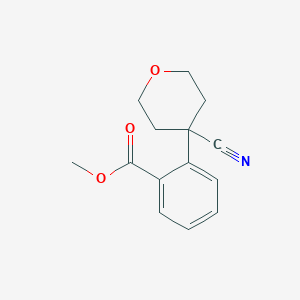
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
